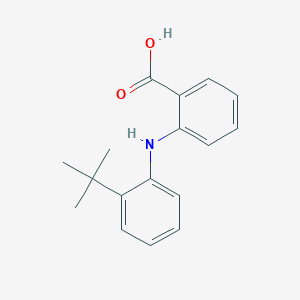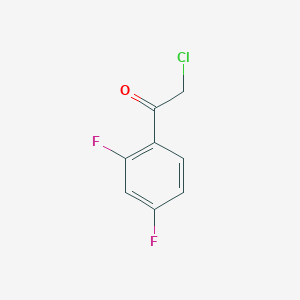
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine is an acyclic guanosine analog with structural similarities to acyclovir and penciclovir. It is known for its potent antiviral activity, particularly against herpesviruses such as herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . This compound is also referred to as omaciclovir in some scientific literature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine typically involves the reaction of guanine with a suitable alkylating agent. One common method includes the use of 4-hydroxy-2-(hydroxymethyl)butyl bromide as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .
Applications De Recherche Scientifique
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other antiviral agents.
Biology: Studied for its effects on viral replication and cellular metabolism.
Medicine: Investigated for its antiviral properties, particularly against herpesviruses. .
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine involves its conversion to mono-, di-, and triphosphate derivatives in virus-infected cells. The triphosphate form inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby preventing viral DNA synthesis and replication . This compound is not an obligate chain terminator but supports limited DNA chain extension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: 9-[(2-hydroxyethoxy)methyl]guanine
Penciclovir: 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine
Comparison
Propriétés
IUPAC Name |
2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFBAWJWLXVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869696 |
Source


|
| Record name | 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105868-85-7 |
Source


|
| Record name | 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B28232.png)








